[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: is a complex organic compound that features a tetrazole ring, a benzyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Amine Alkylation: The final step involves the alkylation of the amine with 4-ethylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives
Scientific Research Applications
[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound shares the tetrazole ring but lacks the benzyl and thioether groups.
N- [1- (octadecyloxy)-4- (2H-tetrazol-5-yl)butan-2-yl]acetamide: Another tetrazole derivative with different substituents.
Uniqueness
[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a tetrazole ring, a thioether linkage, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives .
Properties
Molecular Formula |
C14H21N5S |
---|---|
Molecular Weight |
291.42g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5S/c1-3-12-5-7-13(8-6-12)11-15-9-4-10-20-14-16-17-18-19(14)2/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI Key |
CMXZGHLGTHZSRD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCCCSC2=NN=NN2C |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCSC2=NN=NN2C |
Origin of Product |
United States |
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